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1-Bromo-2-chloroethane-d4 is a deuterated form of 1-bromo-2-chloroethane, where the hydrogen atoms in the ethane backbone are replaced with deuterium. This compound has the molecular formula and a molecular weight of approximately 143.41 g/mol. It appears as a clear, colorless to slightly yellow liquid with a sweet chloroform-like odor and is slightly soluble in water (7 g/L at 20 °C) . The compound is primarily used in organic synthesis and as a solvent, and it has applications in various
BCED-d4 is not expected to have a specific mechanism of action as it's primarily used as a research tool. Its main function lies in its interaction with NMR spectroscopy.
BC is known to be a toxic, flammable, and irritant compound. Due to the structural similarity, BCED-d4 is likely to share these hazards. Specific data on BCED-d4's toxicity is limited, but it's advisable to handle it with similar precautions as BC:
These reactions are crucial for synthesizing more complex organic molecules.
1-Bromo-2-chloroethane-d4 is noted for its mutagenic properties, which means it can induce mutations in genetic material. This characteristic makes it relevant in studies concerning genetic damage and carcinogenicity. The compound's halogenated nature contributes to its reactivity with biological molecules, potentially leading to adverse effects on cellular processes .
The synthesis of 1-bromo-2-chloroethane-d4 typically involves:
These methods ensure that the resulting compound retains the desired isotopic labeling for applications in research and analysis .
1-Bromo-2-chloroethane-d4 has several applications:
Studies on 1-bromo-2-chloroethane-d4 focus on its interactions with biological systems and other chemical compounds. Research indicates that its mutagenic properties may lead to significant interactions with DNA, impacting genetic stability. Additionally, its reactivity with nucleophiles has been explored to understand how it participates in various synthetic pathways .
Similar compounds include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Bromoethane | Simpler structure without chlorine; more volatile | |
| 1-Chloroethane | Lacks bromine; less reactive than 1-bromo-2-chloroethane | |
| 1-Bromo-1-chloroethane | Different halogen positioning affects reactivity | |
| 2-Bromoethyl chloride | Structural isomer; different properties due to positioning |
The uniqueness of 1-bromo-2-chloroethane-d4 lies in its specific halogen arrangement and isotopic labeling, which influence its reactivity and applications in research compared to these similar compounds .
1-Bromo-2-chloroethane-d4 (C$$2$$D$$4$$BrCl) is a deuterated analog of 1-bromo-2-chloroethane, where four hydrogen atoms in the ethane backbone are replaced with deuterium (D). This isotopic substitution preserves the molecular framework while altering vibrational frequencies and bond strengths due to deuterium’s higher mass. The compound’s structure consists of a halogenated ethane chain with bromine and chlorine atoms at positions 1 and 2, respectively, and deuterium occupying all four hydrogen positions.
Deuterium labeling enhances the compound’s utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The increased mass of deuterium reduces spin relaxation rates, improving signal resolution in $$^2$$H NMR studies. Additionally, isotopic labeling enables precise tracking in metabolic and mechanistic studies, as deuterated compounds exhibit distinct fragmentation patterns in mass spectrometry.
The development of deuterated compounds began in the 1930s following Harold Urey’s discovery of deuterium. Early applications focused on isotopic tracing in chemical reactions and metabolic pathways. By the 1960s, deuterated analogs of pharmaceuticals like morphine and tyramine were synthesized to study pharmacokinetics. The first FDA-approved deuterated drug, deutetrabenazine (2017), demonstrated the clinical potential of deuterium substitution in improving metabolic stability.
1-Bromo-2-chloroethane-d4 emerged as a research tool in the late 20th century, particularly for investigating halogenated alkane reactivity. Its synthesis capitalized on advances in deuteration techniques, such as catalytic exchange and halogenation of deuterated precursors.
The conformational landscape of 1-bromo-2-chloroethane-d4 is fundamentally governed by rotation about the central carbon-carbon bond, resulting in distinct rotational isomers that differ in their spatial arrangement of the halogen substituents [1] [2]. The molecule exhibits two primary conformational states: the trans (also referred to as anti) and gauche conformers, each representing distinct energy minima on the potential energy surface [3] [4].
In the trans conformer, the bromine and chlorine atoms adopt an antiperiplanar arrangement with a dihedral angle of approximately 180°, positioning the two halogen substituents on opposite sides of the carbon-carbon bond [2] [3]. This configuration minimizes direct steric interactions between the bulky halogen atoms while maximizing the separation distance between their electron clouds. Conversely, the gauche conformers feature the halogen substituents in a synclinal orientation with dihedral angles of approximately ±60°, bringing the bromine and chlorine atoms into closer spatial proximity [1] [3].
Theoretical calculations using second-order Møller-Plesset perturbation theory with the 6-311++G(d,p) basis set have established that the trans conformer represents the global energy minimum for 1-bromo-2-chloroethane [3]. The energy difference between the trans and gauche conformers (ΔEtg) has been determined to be 7.08 kJ/mol at the MP2/6-311++G(d,p) level of theory, with the trans form being energetically favored [3]. This preference for the trans configuration can be attributed to the minimization of unfavorable dipole-dipole interactions and steric repulsion between the electronegative halogen substituents [2] [3].
The conformational preference is further supported by gas-phase electron diffraction studies and vibrational spectroscopy investigations, which consistently demonstrate a predominance of the trans conformer under standard conditions [2] [4]. The trans/gauche population ratio at room temperature is estimated to be approximately 3:1, reflecting the thermodynamic stability advantage of the antiperiplanar arrangement [2].
The conformational equilibrium between trans and gauche forms of 1-bromo-2-chloroethane-d4 exhibits pronounced temperature dependence, governed by the underlying thermodynamic parameters that characterize the interconversion process [2] [5]. The temperature-dependent behavior reflects the competing contributions of enthalpy and entropy to the Gibbs free energy difference between conformational states.
Experimental investigations using Raman spectroscopy and ultrasonic relaxation techniques have provided quantitative insights into the thermodynamic parameters governing conformational equilibria [2]. The enthalpy difference between trans and gauche conformers has been determined to be comparable to that observed for 1,2-dichloroethane, indicating similar energetic barriers to conformational interconversion [2]. However, both the volume difference and entropy difference between conformers are notably smaller compared to other 1,2-dihaloethane derivatives, suggesting reduced conformational flexibility [2].
As temperature decreases, the Boltzmann distribution increasingly favors the thermodynamically more stable trans conformer, leading to a progressive increase in the trans population [5]. This temperature-dependent shift reflects the dominance of enthalpic contributions over entropic effects at lower temperatures, where thermal energy becomes insufficient to populate the higher-energy gauche states significantly [2].
The activation energy for conformational interconversion has been estimated to be in the range of 15-20 kJ/mol, based on rotational barrier measurements and theoretical calculations [6] [7]. This barrier height facilitates rapid conformational exchange on the molecular timescale at ambient temperatures while maintaining distinct conformational preferences [2].
Temperature-dependent studies reveal that the entropy difference between conformers is relatively small, contributing minimally to the overall conformational preference [2]. This characteristic distinguishes 1-bromo-2-chloroethane from other dihaloethane derivatives where entropic effects play more significant roles in determining conformational equilibria [2].
The conformational behavior of 1-bromo-2-chloroethane-d4 undergoes dramatic modifications when confined within zeolite microporous environments, demonstrating the profound influence of host-guest interactions on molecular conformational dynamics [1] [5]. Systematic investigations using Fourier-transform Raman spectroscopy combined with thermogravimetric analysis have revealed that the conformational preferences and dynamic behavior are strongly influenced by multiple zeolite framework characteristics [1] [5].
Framework topology emerges as a critical determinant of conformational selectivity [1] [5]. In siliceous zeolites such as silicalite-1 and siliceous Y (Si-Y), the anti population increases significantly relative to the pure liquid phase upon initial loading at room temperature [1] [5]. This enhancement reflects the preferential stabilization of the extended trans conformer within the microporous cavities, where the linear arrangement optimizes van der Waals contacts with the framework walls [8].
The silicon to aluminum ratio profoundly affects conformational equilibria through its influence on framework polarity and charge distribution [1] [5]. Siliceous frameworks with high Si/Al ratios favor the anti conformer due to the predominantly dispersive interactions that stabilize extended molecular configurations [1] [8]. The absence of charge-balancing cations in purely siliceous materials eliminates specific electrostatic interactions that might otherwise perturb conformational preferences [1].
Extra-framework cations introduce dramatic conformational selectivity changes [1] [5]. Zeolites containing charge-balancing cations, including Na-Y and zeolite L, exhibit an almost exclusive preference for the gauche conformer at room temperature [1] [5]. This remarkable selectivity reversal arises from specific cation-molecule interactions where the gauche configuration optimizes electrostatic contacts between the halogen atoms and the positively charged cations [1] [8].
Temperature-dependent studies within zeolite hosts reveal framework-specific conformational switching behavior [1] [5]. In silicalite-1, lowering temperature results in a continued increase in anti population, consistent with enhanced enthalpic stabilization of the extended conformer [1]. Conversely, within Si-Y zeolite, the conformational equilibrium shifts toward the gauche conformer upon temperature reduction, indicating a complex interplay between framework geometry and thermal effects [1] [5].
The invariant conformational populations observed in cation-containing zeolites at low temperatures suggest that specific binding sites dominate over thermal effects [1] [5]. The strong electrostatic interactions between guest molecules and extra-framework cations effectively lock the molecules into preferred orientations, minimizing temperature-dependent conformational redistribution [1].
Confinement effects within zeolite micropores introduce significant perturbations to the intrinsic conformational energy landscape [8]. The restricted void space imposes geometric constraints that can stabilize conformers that would be energetically unfavorable in the gas phase [8]. The tight confinement observed in smaller pore zeolites preferentially stabilizes compact gauche conformers, while looser confinement in larger pore systems may accommodate the extended trans configuration [8].
Van der Waals stabilization between the confined molecule and zeolite framework plays a crucial role in determining conformational preferences [8]. The extended trans conformer maximizes surface contact with framework walls in larger pores, leading to enhanced stabilization through dispersive interactions [8]. The optimal host-guest fit varies with temperature, as enthalpic stabilization from tight confinement competes with entropic penalties from restricted molecular motion [8].